molecular formula C10H19NO2 B12519166 4-(Hydroxyimino)decan-3-one CAS No. 820211-60-7

4-(Hydroxyimino)decan-3-one

Cat. No.: B12519166
CAS No.: 820211-60-7
M. Wt: 185.26 g/mol
InChI Key: GYPVZRPZVCHHEI-UHFFFAOYSA-N
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Description

4-(Hydroxyimino)decan-3-one is an organic compound that features a hydroxyimino functional group attached to a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)decan-3-one can be achieved through several methods. One common approach involves the reaction of a suitable ketone with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired hydroxyimino compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyimino)decan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)decan-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino functional group but have different structural backbones.

    Benzofurazan and Benzofuroxan Derivatives: These compounds also contain hydroxyimino groups and exhibit similar reactivity.

Uniqueness

4-(Hydroxyimino)decan-3-one is unique due to its specific decanone backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

820211-60-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-hydroxyiminodecan-3-one

InChI

InChI=1S/C10H19NO2/c1-3-5-6-7-8-9(11-13)10(12)4-2/h13H,3-8H2,1-2H3

InChI Key

GYPVZRPZVCHHEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)C(=O)CC

Origin of Product

United States

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